1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone
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Overview
Description
1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors . The hydroxyethyl group is introduced via nucleophilic substitution reactions, where 2-chloroethanol can be used as a reagent . The sulfonyl group is then added through sulfonation reactions using reagents such as sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Sulfonamide derivatives, thiol derivatives
Scientific Research Applications
1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity . The sulfonyl group may enhance the compound’s binding affinity to its targets, while the hydroxyethyl group can influence its solubility and bioavailability .
Comparison with Similar Compounds
1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone can be compared with other piperidine derivatives, such as:
1-(2-Hydroxyethyl)piperidine: Similar structure but lacks the sulfonyl and ethanone groups.
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one: Contains a trifluoromethyl group instead of the hydroxyethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21NO4S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[4-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone |
InChI |
InChI=1S/C15H21NO4S/c1-12(18)13-5-7-15(8-6-13)21(19,20)16-10-3-2-4-14(16)9-11-17/h5-8,14,17H,2-4,9-11H2,1H3 |
InChI Key |
SBMJGDXVOUMRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCO |
Origin of Product |
United States |
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